

Technical Guide: Spectral Analysis of 2-Methoxybenzoic acid-d3

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Compound of Interest

Compound Name: 2-Methoxybenzoic acid-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for **2-Methoxybenzoic acid-d3**. As direct experimental data for this deuterated species is not readily available in public databases, this guide presents the spectral data for the non-deuterated analogue, 2-Methoxybenzoic acid, and provides expert predictions for the spectral changes resulting from deuteration of the methoxy group.

Introduction

2-Methoxybenzoic acid is a valuable building block in organic synthesis and pharmaceutical development. Isotopic labeling, such as the replacement of protons with deuterium, is a common strategy in drug discovery to study reaction mechanisms, metabolic pathways, and to potentially improve pharmacokinetic properties. **2-Methoxybenzoic acid-d3**, where the three protons of the methoxy group are replaced by deuterium, is a key isotopologue for such studies. This guide offers a baseline for the expected NMR and MS spectral data to aid researchers in its identification and characterization.

Predicted Spectral Data of 2-Methoxybenzoic acid-d3

The following tables summarize the predicted quantitative NMR and MS data for **2-Methoxybenzoic acid-d3**. These predictions are based on the experimental data of the non-deuterated 2-Methoxybenzoic acid and established principles of NMR and MS spectroscopy.

Predicted ^1H NMR Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Predicted Change for d3
~10-12	Singlet (broad)	1H	-COOH	No significant change
8.15	Doublet of Doublets	1H	Ar-H	No significant change
7.55	Doublet of Triplets	1H	Ar-H	No significant change
7.10	Triplet	1H	Ar-H	No significant change
6.95	Doublet	1H	Ar-H	No significant change
3.90	Singlet	3H	-OCH ₃	Signal will be absent

Predicted ^{13}C NMR Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment	Predicted Change for d3
~167	C=O	No significant change
~160	Ar-C-O	No significant change
~134	Ar-CH	No significant change
~132	Ar-CH	No significant change
~122	Ar-C-COOH	No significant change
~120	Ar-CH	No significant change
~112	Ar-CH	No significant change
55.8	-OCH ₃	The signal will appear as a triplet with a reduced intensity due to C-D coupling. The chemical shift may also be slightly affected.

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment	Predicted Change for d3
152	High	[M] ⁺	Molecular ion will shift to m/z 155
135	Moderate	[M-OH] ⁺	Fragment will shift to m/z 138
121	High	[M-OCH ₃] ⁺	Fragment will shift to m/z 121 (loss of -OCD ₃)
107	Moderate	[M-COOH] ⁺	Fragment will shift to m/z 110
92	Moderate	[C ₆ H ₄ O] ⁺	No significant change
77	Moderate	[C ₆ H ₅] ⁺	No significant change

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for **2-Methoxybenzoic acid-d3**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **2-Methoxybenzoic acid-d3**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz NMR Spectrometer

- Nucleus: ^1H
- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- Temperature: 298 K

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz NMR Spectrometer
- Nucleus: ^{13}C
- Pulse Program: Proton-decoupled single-pulse experiment
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Mass Spectrometry

Sample Introduction:

- Prepare a dilute solution of **2-Methoxybenzoic acid-d3** in a volatile organic solvent (e.g., methanol, dichloromethane).

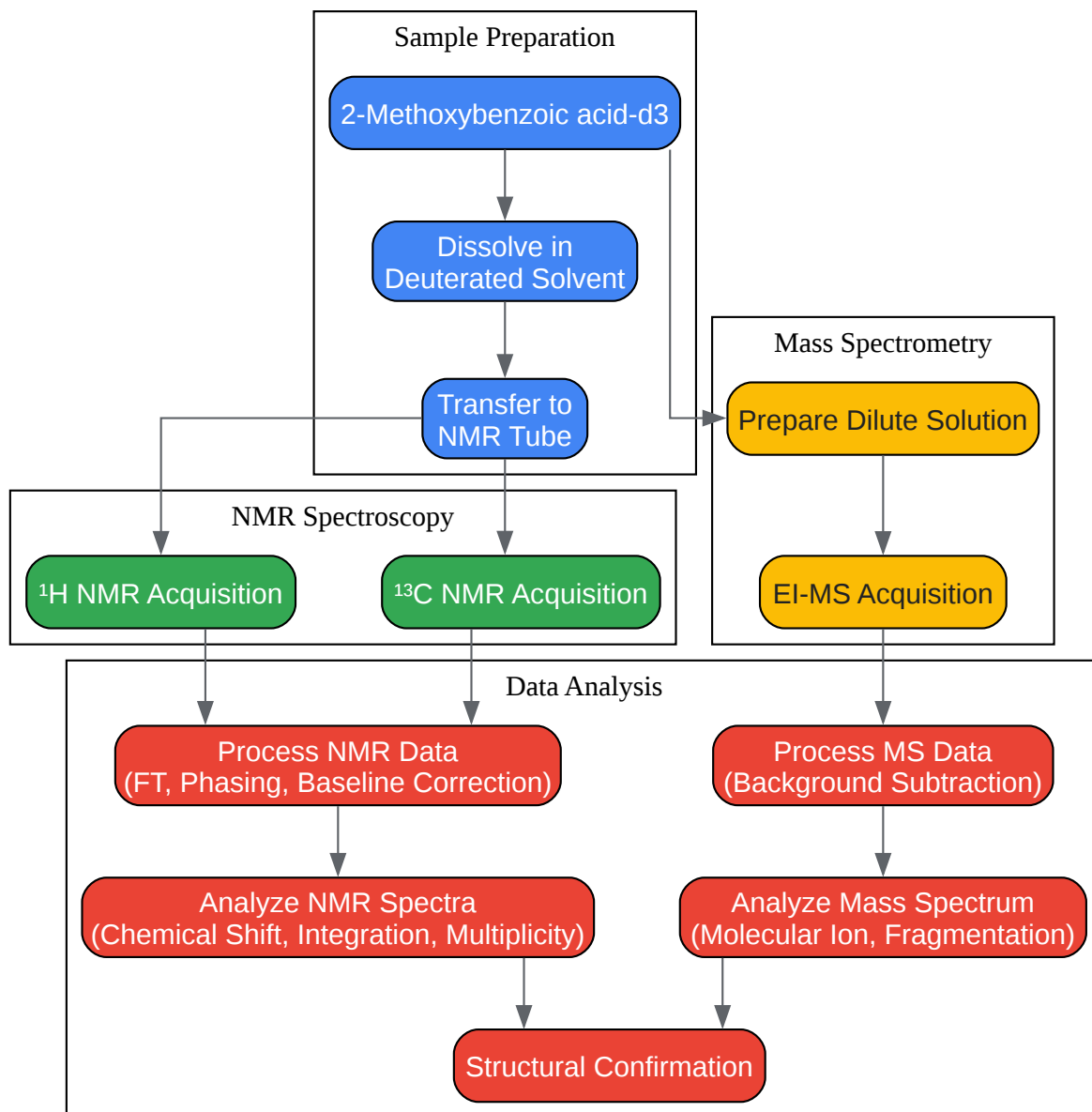
- Introduce the sample via a direct insertion probe or a gas chromatograph inlet.

EI-MS Acquisition:

- Mass Spectrometer: Benchtop GC-MS or direct probe MS system
- Ionization Mode: Electron Ionization (EI)[1][2][3]
- Electron Energy: 70 eV[1]
- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-400
- Scan Rate: 1 scan/s

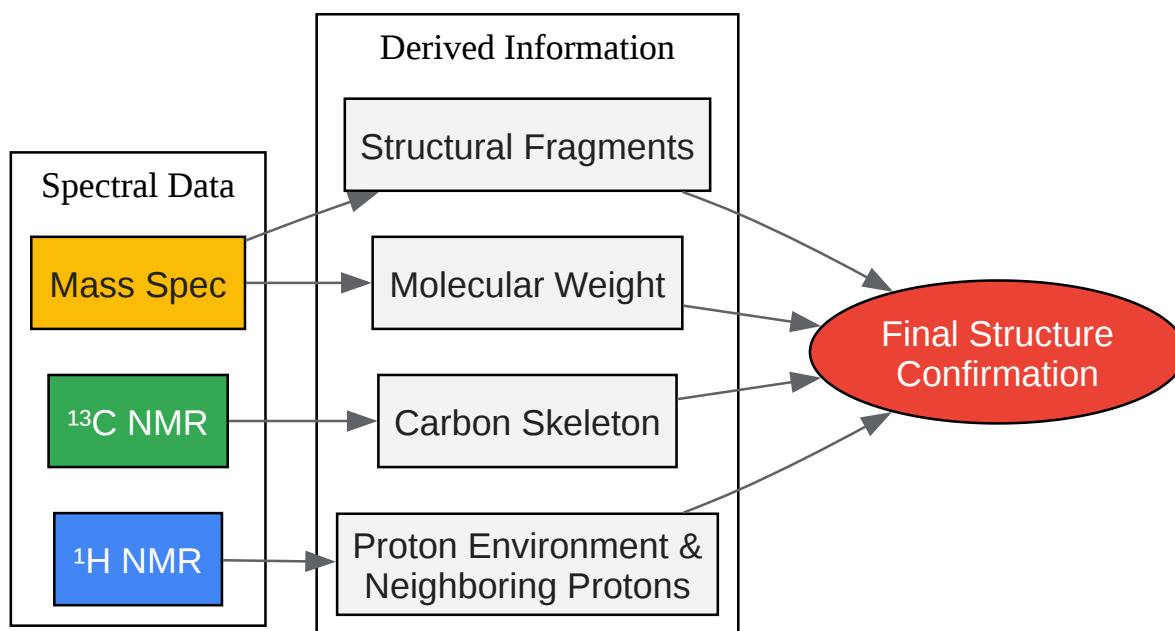
Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of **2-Methoxybenzoic acid-d3**.



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Caption: Workflow for the spectral analysis of **2-Methoxybenzoic acid-d3**.



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Caption: Logical relationships between spectral data and structural information.

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